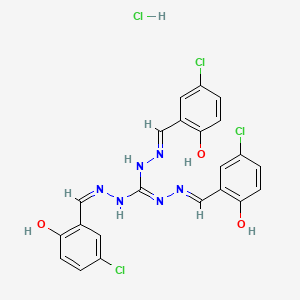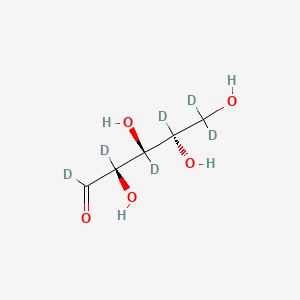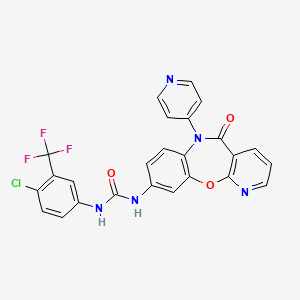![molecular formula C60H81N13O14S2 B15141839 [MePhe7]-Neurokinin B](/img/structure/B15141839.png)
[MePhe7]-Neurokinin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[MePhe7]-Neurokinin B is a synthetic analog of the naturally occurring neuropeptide Neurokinin B. Neurokinin B is a member of the tachykinin family, which includes other neuropeptides such as Substance P and Neurokinin A. These peptides are known for their role in neurotransmission, particularly in the regulation of pain, stress, and various physiological processes. This compound is characterized by the substitution of the seventh amino acid with a methylated phenylalanine residue, which can alter its binding affinity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [MePhe7]-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are employed to enhance efficiency and reproducibility. These machines automate the coupling and deprotection steps, allowing for the rapid synthesis of large quantities of the peptide. Purification is achieved through large-scale chromatography systems, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[MePhe7]-Neurokinin B can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Specific amino acids can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and various analogs with substituted amino acids.
Aplicaciones Científicas De Investigación
[MePhe7]-Neurokinin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications in pain management, stress regulation, and other neurological conditions.
Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery research.
Mecanismo De Acción
The mechanism of action of [MePhe7]-Neurokinin B involves its interaction with neurokinin receptors, particularly the NK3 receptor. Upon binding to the NK3 receptor, it activates intracellular signaling pathways that can lead to various physiological responses. These pathways often involve the activation of G-proteins, which subsequently trigger downstream effectors such as adenylate cyclase or phospholipase C. The specific effects depend on the tissue and the context of receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Substance P: Another member of the tachykinin family, known for its role in pain transmission.
Neurokinin A: Similar to Neurokinin B but with different receptor affinities and physiological effects.
[D-Trp7,9]-Substance P: A synthetic analog of Substance P with modifications at positions 7 and 9.
Uniqueness
[MePhe7]-Neurokinin B is unique due to its specific modification at the seventh position, which can significantly alter its binding affinity and biological activity compared to other tachykinins. This makes it a valuable tool for studying the structure-activity relationships of neuropeptides and their receptors.
Propiedades
Fórmula molecular |
C60H81N13O14S2 |
|---|---|
Peso molecular |
1272.5 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H81N13O14S2/c1-35(2)25-43(55(82)67-41(52(62)79)21-23-88-4)66-49(74)33-64-59(86)48(28-38-19-13-8-14-20-38)73(3)60(87)47(27-37-17-11-7-12-18-37)72-56(83)44(26-36-15-9-6-10-16-36)69-58(85)46(31-51(77)78)71-57(84)45(29-39-32-63-34-65-39)70-54(81)42(22-24-89-5)68-53(80)40(61)30-50(75)76/h6-20,32,34-35,40-48H,21-31,33,61H2,1-5H3,(H2,62,79)(H,63,65)(H,64,86)(H,66,74)(H,67,82)(H,68,80)(H,69,85)(H,70,81)(H,71,84)(H,72,83)(H,75,76)(H,77,78)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Clave InChI |
FWEMQPXASKKIMV-UILVTTEASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




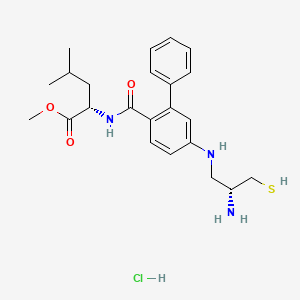
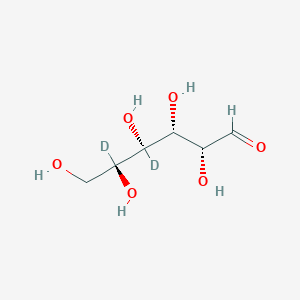




![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)
